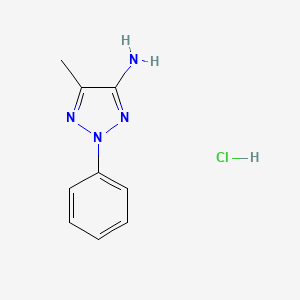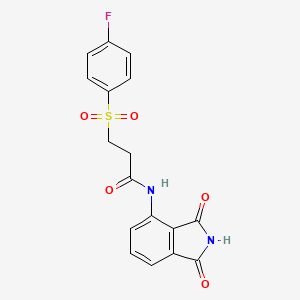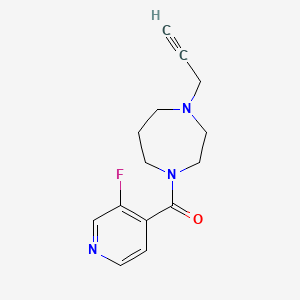
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique structure combining a fluoropyridine moiety with a diazepane ring, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluoropyridine Moiety: Starting with a pyridine derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Diazepane Ring Formation: The diazepane ring can be synthesized via cyclization reactions involving diamines and appropriate electrophiles.
Alkynylation: The prop-2-yn-1-yl group can be introduced through Sonogashira coupling reactions using alkynes and palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety can enhance binding affinity and specificity, while the diazepane ring can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 1-(3-Bromopyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
Comparison:
- Uniqueness: The presence of a fluorine atom in 1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can significantly alter its electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding interactions in biological systems, potentially leading to improved efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(3-fluoropyridin-4-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-6-17-7-3-8-18(10-9-17)14(19)12-4-5-16-11-13(12)15/h1,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDDXLEYVOEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

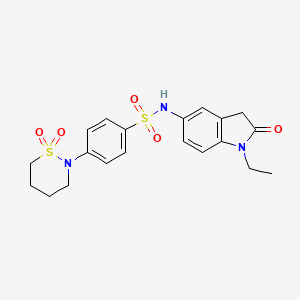
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
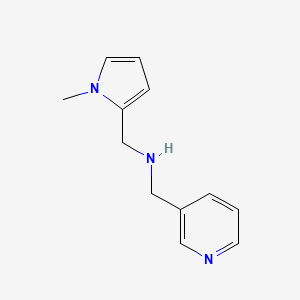
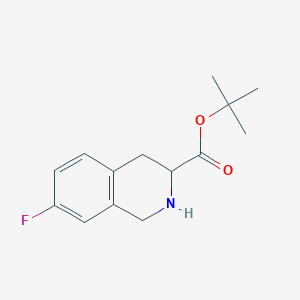
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)
![2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide](/img/structure/B2552710.png)
